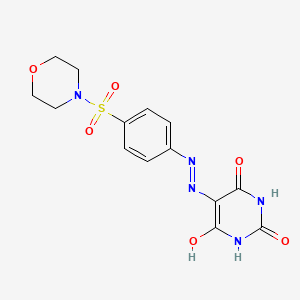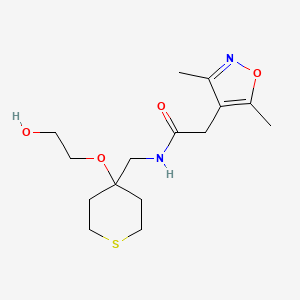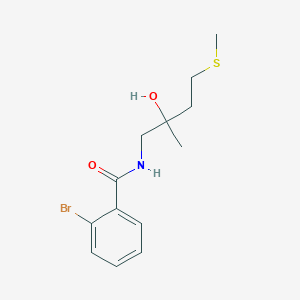
1-(3-Iodo-2-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H9IO. It has a molecular weight of 260.07 . This compound is used in research and is not intended for human use .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an iodine atom at the 3rd position and a methyl group at the 2nd position. The benzene ring is also attached to an ethanone group .Physical And Chemical Properties Analysis
This compound is a solid or liquid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications
1. Fluorescent Probes for Biological Systems
- Fang, T., Jiang, X.-D., Sun, C.-L., & Li, Q. (2019) developed a BODIPY-based fluorescent probe using 1-(2-Hydroxyphenyl)ethanone. This probe is highly selective and sensitive to H2S, and it has potential applications in studying HS- effects in biological systems.
2. Molecular Docking for Antimicrobial Properties
- Sri Satya, M., V., S. B., & Aiswariya. (2022) investigated Ethanone 1-(2-hydroxy-5-methyl phenyl), similar to 1-(3-Iodo-2-methylphenyl)ethanone, for its antimicrobial properties. The study involved molecular docking with proteins in Staphylococcus aureus and ADMET properties assessment.
3. Corrosion Inhibition
- Hegazy, M., Hasan, A., Emara, M. M., Bakr, M. F., & Youssef, A. (2012) explored the use of 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, a compound structurally similar to this compound, as a corrosion inhibitor for carbon steel in hydrochloric acid.
4. Photoremovable Protecting Group for Carboxylic Acids
- Atemnkeng, W. N., Louisiana, L. D. II, Yong, P. K., Vottero, B., & Banerjee, A. (2003) introduced a photoremovable protecting group for carboxylic acids using 1-[2-(2-hydroxyalkyl)phenyl]ethanone. This group shows promising applications in releasing protected compounds upon photolysis.
5. Synthetic Route Development
- Aljohani, G., Said, M., Lentz, D., Basar, N., Albar, A., Alraqa, S. Y., & Ali, A. A. (2019) developed a microwave-assisted synthetic route for Mannich bases of 4-hydroxyacetophenone derivatives, which could be structurally related to this compound. This methodology provides an environmentally benign alternative for synthesizing such compounds.
6. HIV-1 Replication Inhibitors
- Che, Z., Liu, S.-G., Tian, Y., Hu, Z., Chen, Y., & Chen, G. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which are inhibitors of HIV-1 replication. These compounds could have structural similarities with this compound.
7. Electrochemical Synthesis
- Nematollahi, D., & Amani, A. (2011) studied the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, which is structurally related to this compound. They developed a method for synthesizing new phenylpiperazine derivatives.
Mechanism of Action
Safety and Hazards
This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3-iodo-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHNXZZHLXLCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2694146.png)
![2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2694147.png)


![5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2694153.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2694154.png)
![1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2694155.png)

![dimethyl 1-[2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2694157.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2694162.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2694163.png)
![(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2694165.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)